2-(3-Chlorobenzyloxy)-6-chloroisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a chlorobenzyloxy group and a chloroisonicotinonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile typically involves the reaction of 3-chlorobenzyl alcohol with 6-chloroisonicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the development of new compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile can be compared with other similar compounds, such as:
2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine: This compound is a potent and selective 5-HT2C agonist with applications in the treatment of obesity.
3-chloro-4-(3-chlorobenzyloxy)phenylboronic acid: This compound is used in various chemical reactions and has applications in research and industry.
Properties
Molecular Formula |
C13H8Cl2N2O |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-chloro-6-[(3-chlorophenyl)methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-6-10(7-16)5-12(15)17-13/h1-6H,8H2 |
InChI Key |
MGYAMTJNJZZLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.